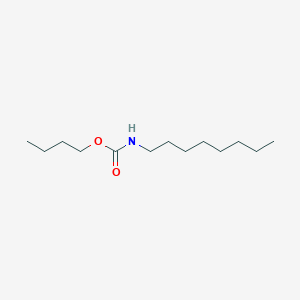![molecular formula C24H37N3O3 B14741617 2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid CAS No. 6192-83-2](/img/structure/B14741617.png)
2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid is a synthetic compound derived from the steroidal framework of pregnane. This compound is characterized by the presence of an acetyloxy group at the 3-position and a hydrazine-1-carboximidic acid moiety at the 20-position. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid typically involves multiple steps starting from a suitable steroidal precursor. The key steps include:
Acetylation: Introduction of the acetyloxy group at the 3-position.
Hydrazone Formation: Reaction of the steroidal ketone with hydrazine to form the hydrazone.
Oxidation: Oxidation of the hydrazone to the corresponding hydrazine-1-carboximidic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the hydrazone moiety.
Substitution: Nucleophilic substitution reactions at the acetyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex steroidal derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of steroid-based materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid involves its interaction with specific molecular targets and pathways. The acetyloxy group may facilitate its binding to certain enzymes or receptors, while the hydrazine-1-carboximidic acid moiety may participate in redox reactions or form covalent bonds with target proteins. These interactions can modulate various biological processes, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Pregnenolone acetate: Another steroidal compound with an acetyloxy group at the 3-position.
3β-Acetoxypregn-5-en-20-one: Similar structure but lacks the hydrazine-1-carboximidic acid moiety.
Pregn-5-en-20-one, 3-hydroxy-: Contains a hydroxyl group instead of an acetyloxy group.
Uniqueness
2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid is unique due to the presence of both the acetyloxy and hydrazine-1-carboximidic acid groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
6192-83-2 |
|---|---|
Fórmula molecular |
C24H37N3O3 |
Peso molecular |
415.6 g/mol |
Nombre IUPAC |
[17-[N-(carbamoylamino)-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C24H37N3O3/c1-14(26-27-22(25)29)19-7-8-20-18-6-5-16-13-17(30-15(2)28)9-11-23(16,3)21(18)10-12-24(19,20)4/h5,17-21H,6-13H2,1-4H3,(H3,25,27,29) |
Clave InChI |
GFJOPLHDGOHLPB-UHFFFAOYSA-N |
SMILES canónico |
CC(=NNC(=O)N)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


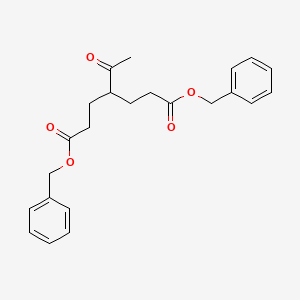
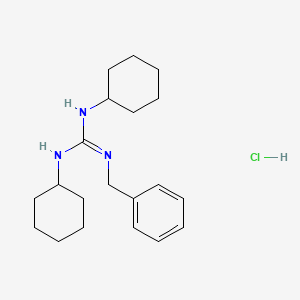
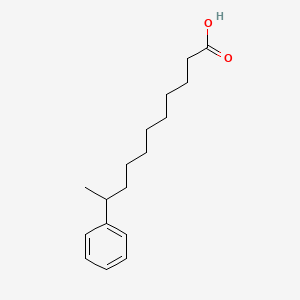
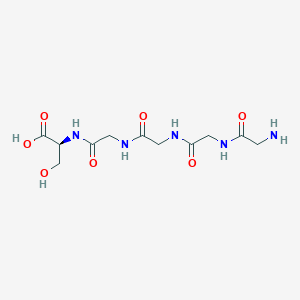
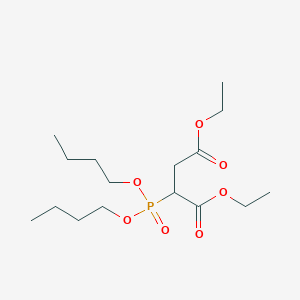
![2-[2-Bromo-4-[[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-6-methoxyphenoxy]acetic acid](/img/structure/B14741566.png)
![1-[(4-Bromophenyl)methyl]-2-(1,3-dioxolan-2-yl)pyridin-1-ium bromide](/img/structure/B14741587.png)

![2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium](/img/structure/B14741596.png)
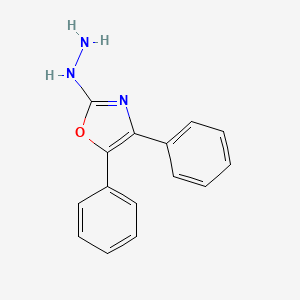


![[(2E,8R,9S,10R,13S,14S,17S)-17-acetyloxy-2-(1-acetyloxy-2,2,2-trifluoroethylidene)-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14741611.png)
